4-bromo-N-(tert-butyl)-2-nitroaniline
Description
BenchChem offers high-quality 4-bromo-N-(tert-butyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(tert-butyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135351-95-9 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathways for 4-bromo-N-(tert-butyl)-2-nitroaniline
An In-Depth Technical Guide to the Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline
Introduction
4-bromo-N-(tert-butyl)-2-nitroaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing a nucleophilic secondary amine, an electrophilically activatable aromatic ring, and a reducible nitro group—makes it a versatile intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. The strategic placement of the bromo, nitro, and N-tert-butyl groups presents a distinct synthetic challenge, requiring careful regiochemical control and the use of methodologies capable of overcoming the electronic deactivation of the aniline core.
This guide provides a comprehensive overview of the viable synthetic pathways to 4-bromo-N-(tert-butyl)-2-nitroaniline. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying chemical principles that govern the selection of reagents, reaction conditions, and overall strategy. We will explore two primary phases of the synthesis: the construction of the core intermediate, 4-bromo-2-nitroaniline, and the subsequent, more challenging, introduction of the sterically demanding tert-butyl group onto the deactivated amino moiety.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the target molecule at its most feasible bond formations. The most apparent disconnection is the N-tert-butyl bond, which simplifies the target to the key intermediate, 4-bromo-2-nitroaniline. This intermediate can then be further deconstructed through two primary routes, stemming from either 2-nitroaniline or 4-bromoaniline. This overall strategy is outlined below.
Caption: Workflow for the bromination of 2-nitroaniline.
Strategy 2: Nitration of 4-Bromoaniline via Acetanilide Protection
This classic, multi-step approach offers excellent regiochemical control by temporarily modifying the powerful amino group. The aniline is first protected as an acetanilide. This has two critical effects: it moderates the activating nature of the nitrogen, preventing over-oxidation during nitration, and its steric bulk enhances the preference for substitution at the less hindered para-position. Since the para-position is already occupied by bromine, nitration is directed almost exclusively to the ortho-position. The protecting group is then easily removed by hydrolysis.
Experimental Protocol
This protocol is adapted from a known synthesis of 4-bromo-2-nitroaniline from 4-bromoaniline. Step 1: Acetylation of 4-Bromoaniline
-
In a suitable reaction vessel, suspend 4-bromoaniline (51.6 g, 0.3 mol) in acetic anhydride (210 mL).
-
Stir the mixture vigorously and heat to 65°C for approximately 10 minutes.
-
Slowly cool the solution to room temperature over one hour. The product, N-(4-bromophenyl)acetamide, will begin to crystallize.
Step 2: Nitration of N-(4-bromophenyl)acetamide
-
Cool the reaction mixture from Step 1 in an ice bath to maintain a temperature between 15-20°C.
-
With continued stirring, add fuming nitric acid (d=1.42, 30 mL) dropwise over one hour, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, pour the reaction mixture onto crushed ice with stirring.
-
Filter the resulting yellow precipitate of 4-bromo-2-nitroacetanilide and wash with cold water.
Step 3: Hydrolysis of 4-bromo-2-nitroacetanilide
-
Transfer the crude 4-bromo-2-nitroacetanilide to a flask containing 100 mL of concentrated hydrochloric acid and 500 mL of water.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the solution, which will cause the 4-bromo-2-nitroaniline to precipitate.
-
Filter the solid, wash with water until the filtrate is neutral, and dry. A yield of approximately 57% over the three steps can be expected.
Comparison of Strategies for Intermediate Synthesis
| Parameter | Strategy 1: Bromination of 2-Nitroaniline | Strategy 2: Nitration of 4-Bromoaniline |
| Number of Steps | 1 | 3 (Protection, Nitration, Deprotection) |
| Key Reagents | KBr, H₂SO₄, NaClO₃ | Acetic Anhydride, HNO₃, HCl |
| Pros | More atom-economical, fewer steps. | Excellent regiocontrol, avoids harsh oxidants. |
| Cons | Uses a strong oxidizing agent (chlorate). | Lower overall yield, more unit operations. |
| Typical Yield | Not specified, but generally good. | ~57% overall yield reported. |
The introduction of a tert-butyl group onto the nitrogen of 4-bromo-2-nitroaniline is the most challenging step in the synthesis. The difficulty arises from two primary factors:
-
Reduced Nucleophilicity: The aniline nitrogen is severely deactivated by the strong electron-withdrawing effects of the ortho-nitro and para-bromo groups. This makes the nitrogen a poor nucleophile. [1]2. Steric Hindrance: The tert-butyl group is sterically bulky, making nucleophilic attack by the nitrogen inherently difficult and disfavoring standard Sₙ2 reactions, which would face competing elimination pathways with tert-butyl halides.
Therefore, specialized methods that generate a highly reactive tert-butyl electrophile are required.
Pathway 1: Copper-Catalyzed N-tert-butylation (Modern Approach)
Recent advances in catalysis provide a mild and efficient method for the N-tert-butylation of even electron-deficient anilines. A notable method employs a copper(II) triflate catalyst with tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent. A key finding of this research is that electron-withdrawing substituents on the aniline actually enhance reaction rates and yields, making it ideally suited for our substrate. [2]
Underlying Mechanism
The proposed mechanism involves the coordination of the copper(II) catalyst to the nitrogen of the trichloroacetimidate, which activates it and facilitates the release of a tert-butyl cation or a highly electrophilic equivalent. This potent electrophile is then readily attacked by the weakly nucleophilic nitrogen of the 4-bromo-2-nitroaniline. The reaction proceeds cleanly at room temperature without C-alkylation byproducts. [2]
Proposed Experimental Protocol
This protocol is a conceptual adaptation of the general method reported by Cran, et al. [2]
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-nitroaniline (1.0 mmol), copper(II) triflate [Cu(OTf)₂] (0.1 mmol, 10 mol%), and anhydrous nitromethane (5 mL).
-
Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol, 1.5 equiv.) to the stirred suspension.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-bromo-N-(tert-butyl)-2-nitroaniline.
Workflow Diagram: Pathway 1
Caption: Workflow for Copper-Catalyzed N-tert-butylation.
Pathway 2: Acid-Catalyzed Alkylation with Isobutylene (Classical Approach)
A more traditional and industrially scalable method for tert-butylation involves the reaction of a nucleophile with isobutylene gas under strong acid catalysis. This method is commonly used for producing tert-butyl ethers and esters and is adaptable for N-alkylation. [3]
Underlying Mechanism
In the presence of a strong protic acid like sulfuric acid, the π-bond of isobutylene is protonated to generate a stable tertiary carbocation (the tert-butyl cation). This highly reactive electrophile is then attacked by the lone pair of the aniline nitrogen to form the C-N bond.
Caption: Simplified mechanism of acid-catalyzed N-alkylation with isobutylene.
Proposed Experimental Protocol
-
Setup: In a high-pressure reaction vessel (autoclave) equipped with a gas inlet, pressure gauge, and stirrer, charge 4-bromo-2-nitroaniline (1.0 mol) and a suitable solvent such as dichloromethane or excess liquid isobutylene.
-
Catalyst Addition: Cool the vessel and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reaction: Seal the vessel. Pressurize with isobutylene gas (if not used as the solvent) and heat the mixture to a moderate temperature (e.g., 50-80°C). The reaction is typically run under pressure to maintain isobutylene in the liquid phase.
-
Monitoring and Completion: Monitor the reaction by sampling and analysis (GC or TLC). The reaction may take several hours.
-
Work-up: After cooling and carefully venting the excess isobutylene, quench the reaction mixture by slowly adding it to a stirred, cooled aqueous base solution (e.g., sodium carbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via chromatography or recrystallization.
Conclusion
The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline is a multi-step process that requires careful strategic planning. The key intermediate, 4-bromo-2-nitroaniline, can be reliably prepared either by direct bromination of 2-nitroaniline or through a protect-nitrate-deprotect sequence starting from 4-bromoaniline. The choice between these routes may depend on factors such as starting material availability, scale, and tolerance for specific reagents.
The final N-tert-butylation step is the principal challenge due to the electronically deactivated nature of the substrate. A modern, copper-catalyzed approach offers a mild and highly effective solution that is well-suited for this specific class of substrate. Alternatively, a classical acid-catalyzed reaction with isobutylene presents a more traditional, scalable option. The selection of the optimal pathway will depend on the specific requirements of the research or development program, balancing factors of efficiency, cost, scale, and available equipment.
References
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Available at: [Link]
- Anhui Haoyuan Pharmaceutical Co Ltd. (2024). Synthesis method of o-tert-butylaniline (Patent No. CN114773206B). Google Patents.
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PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved January 27, 2026, from PrepChem.com. Available at: [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Retrieved January 27, 2026, from Wikipedia. Available at: [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synform. Available at: [Link]
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Chemical properties of 4-bromo-N-(tert-butyl)-2-nitroaniline
An In-depth Technical Guide to the Chemical Properties of 4-bromo-N-(tert-butyl)-2-nitroaniline
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-bromo-N-(tert-butyl)-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to deliver a practical and scientifically rigorous resource. Given the limited direct literature on the title compound, this guide establishes a foundational understanding through a detailed examination of its parent amine, 4-bromo-2-nitroaniline, and proposes a logical synthetic pathway.
Introduction and Molecular Identification
4-bromo-N-(tert-butyl)-2-nitroaniline is a substituted aniline derivative. The presence of a bulky tert-butyl group on the amine, a bromine atom, and a nitro group on the aromatic ring suggests unique steric and electronic properties that make it a compound of interest in synthetic chemistry and materials science. While detailed experimental data for this specific molecule is not widely published, its identity is established through fundamental chemical identifiers.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1135351-95-9 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [2] |
| SMILES | CC(C)(C)NC1=C(C=C(C=C1)Br)[O-] | [1] |
| InChI | InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | [1] |
Foundational Properties: The Parent Amine (4-bromo-2-nitroaniline)
To understand the chemical nature of 4-bromo-N-(tert-butyl)-2-nitroaniline, a thorough examination of its immediate precursor, 4-bromo-2-nitroaniline, is essential. The properties of this parent compound provide a validated baseline for predicting the behavior of its N-tert-butyl derivative.
Physical and Chemical Properties of 4-bromo-2-nitroaniline
4-bromo-2-nitroaniline is a yellow crystalline solid.[3] Its solubility in water is limited.[3] The key physical and chemical properties are summarized below.
Table 2: Physicochemical Properties of 4-bromo-2-nitroaniline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 875-51-4 | |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | |
| Melting Point | 110-113 °C | , [5] |
| Boiling Point | 308.7±22.0 °C at 760 mmHg | [5] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Sparingly soluble in water | [3] |
Spectroscopic Data for 4-bromo-2-nitroaniline
Spectroscopic analysis is critical for structural confirmation.
-
Mass Spectrometry: The mass spectrum of 4-bromo-2-nitroaniline shows a molecular ion peak at m/z = 217, corresponding to the molecular weight.[6] The presence of bromine is indicated by the characteristic isotopic pattern.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks for the N-H stretches of the primary amine and the symmetric and asymmetric stretches of the nitro group.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proposed Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline
A logical and common strategy for the synthesis of N-substituted anilines is the alkylation of the corresponding primary amine. In this case, 4-bromo-N-(tert-butyl)-2-nitroaniline can be synthesized from 4-bromo-2-nitroaniline.
Synthetic Rationale
The direct N-alkylation of anilines can be challenging due to potential over-alkylation. However, the steric hindrance from the ortho-nitro group and the incoming bulky tert-butyl group should favor mono-alkylation. A common method for introducing a tert-butyl group onto a nitrogen atom is to use a reagent like tert-butyl bromide or isobutylene in the presence of a strong acid catalyst.
Experimental Workflow: N-Alkylation
The following diagram outlines the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-2-nitroaniline in a suitable inert solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the tert-butylating agent (e.g., tert-butyl bromide). If using isobutylene, bubble the gas through the solution in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by carefully adding water or a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired 4-bromo-N-(tert-butyl)-2-nitroaniline.
Reactivity and Potential Applications
The chemical reactivity of 4-bromo-N-(tert-butyl)-2-nitroaniline is dictated by its functional groups:
-
Nitro Group: The nitro group can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceutical and dye intermediates.
-
Amine Group: The N-H proton is acidic and can be deprotonated with a strong base. The bulky tert-butyl group provides steric protection.
-
Aromatic Ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for further functionalization of the aromatic ring. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution.
The structural motifs present in this molecule make it a potentially valuable building block in the synthesis of complex organic molecules for applications in medicinal chemistry, agrochemicals, and materials science.
Safety and Handling
While specific toxicity data for 4-bromo-N-(tert-butyl)-2-nitroaniline is not available, its parent compound, 4-bromo-2-nitroaniline, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][8] Similar nitroaniline compounds are toxic and can be harmful to aquatic life.[9][10]
Recommended Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Store in a cool, dry place away from incompatible materials such as strong acids and reducing agents.[8] The recommended storage temperature for 4-bromo-N-(tert-butyl)-2-nitroaniline is 2-8°C.[1]
Conclusion
4-bromo-N-(tert-butyl)-2-nitroaniline is a specialized chemical intermediate with potential for diverse applications in chemical synthesis. Although direct experimental data is scarce, a robust understanding of its properties and reactivity can be extrapolated from its well-characterized parent compound, 4-bromo-2-nitroaniline. The proposed synthetic route provides a logical and feasible method for its preparation. As with all chemical reagents, appropriate safety precautions should be strictly followed during handling and use.
References
-
ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
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Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-butyl-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
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- 2. 2-Bromo-4-(tert-butyl)-6-nitroaniline | C10H13BrN2O2 | CID 50997856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
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- 7. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]
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An In-Depth Technical Guide to 4-bromo-N-(tert-butyl)-2-nitroaniline: A Key Intermediate for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules with desired properties. Among the vast arsenal of chemical intermediates, substituted anilines represent a cornerstone for the development of pharmaceuticals, agrochemicals, and materials. This technical guide focuses on 4-bromo-N-(tert-butyl)-2-nitroaniline , a molecule poised as a valuable intermediate, offering a unique combination of reactive sites and steric control.
The presence of a bromo, a nitro, and a bulky N-tert-butyl group on the aniline scaffold imparts a distinct reactivity profile. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while directing incoming nucleophiles to the ortho and para positions. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of functionalities. The sterically demanding tert-butyl group, on the other hand, can influence the regioselectivity of subsequent reactions and modulate the physicochemical properties of downstream products. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-bromo-N-(tert-butyl)-2-nitroaniline, empowering researchers to leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 38988-86-2 | Internal Prediction |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | PubChem[1] |
| Molecular Weight | 273.13 g/mol | PubChem[1] |
| Appearance | Yellow to orange solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (Predicted) |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the tert-butyl group. The aromatic region will likely display a set of coupled multiplets, with the proton ortho to the nitro group appearing at the most downfield chemical shift. The N-H proton will likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group will give rise to a sharp singlet.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will exhibit distinct signals for the ten carbon atoms. The carbons attached to the electron-withdrawing nitro and bromo groups will be deshielded and appear at lower field. The quaternary carbon and the methyl carbons of the tert-butyl group will also be readily identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching vibrations of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-H stretching vibrations of the aromatic ring and the tert-butyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the tert-butyl group and the nitro group.
Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline: A Two-Step Approach
The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline can be efficiently achieved through a two-step sequence, commencing with the preparation of the precursor, 4-bromo-2-nitroaniline, followed by a selective N-tert-butylation.
Step 1: Synthesis of 4-bromo-2-nitroaniline
The precursor, 4-bromo-2-nitroaniline, can be synthesized from readily available starting materials such as 4-bromoaniline or p-nitroaniline. A common and effective method involves the nitration of an N-protected 4-bromoaniline, followed by deprotection.
Reaction Scheme:
Caption: Synthetic route to 4-bromo-2-nitroaniline.
Detailed Protocol:
-
Acetylation of 4-Bromoaniline: To a stirred solution of 4-bromoaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. The reaction mixture is then heated to reflux for a short period to ensure complete conversion. Upon cooling, the N-(4-bromophenyl)acetamide precipitates and can be collected by filtration.
-
Nitration of N-(4-bromophenyl)acetamide: The acetylated compound is carefully added in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained below 10 °C throughout the addition. After the addition is complete, the mixture is stirred for a period at low temperature and then poured onto crushed ice, leading to the precipitation of 4-bromo-2-nitroacetanilide.
-
Hydrolysis of 4-bromo-2-nitroacetanilide: The nitro-acetylated intermediate is suspended in a mixture of ethanol and concentrated hydrochloric acid and heated under reflux.[2] The hydrolysis of the amide bond yields 4-bromo-2-nitroaniline, which can be isolated by neutralization of the reaction mixture and subsequent filtration or extraction.[2]
Step 2: N-tert-butylation of 4-bromo-2-nitroaniline
The introduction of the tert-butyl group onto the nitrogen atom of 4-bromo-2-nitroaniline can be challenging due to the steric hindrance and the deactivating effect of the nitro group. A promising approach involves a copper-catalyzed N-tert-butylation reaction.
Reaction Scheme:
Caption: N-tert-butylation of 4-bromo-2-nitroaniline.
Proposed Protocol (based on related transformations): [3]
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroaniline in a suitable anhydrous solvent such as nitromethane.
-
Catalyst and Reagent Addition: To the stirred solution, add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂). Subsequently, add tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent. Electron-withdrawing substituents on anilines have been shown to enhance reaction rates and yields in similar copper-catalyzed N-tert-butylations.[3]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-bromo-N-(tert-butyl)-2-nitroaniline.
Reactivity and Synthetic Applications
The strategic placement of the bromo, nitro, and N-tert-butyl groups makes 4-bromo-N-(tert-butyl)-2-nitroaniline a versatile intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.
Precursor to Substituted Benzimidazoles
One of the most promising applications of this intermediate is in the synthesis of substituted benzimidazoles, a scaffold of significant importance in medicinal chemistry. The synthesis involves the reduction of the nitro group to an amine, followed by cyclization.
Reaction Pathway:
Caption: Synthesis of benzimidazoles from 4-bromo-N-(tert-butyl)-2-nitroaniline.
The resulting N-tert-butyl-o-phenylenediamine is a key precursor for benzimidazoles. The tert-butyl group can influence the cyclization reaction and the properties of the final benzimidazole product. The bromine atom on the benzimidazole ring can be further functionalized through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.
Safety and Handling
As a nitro- and bromo-substituted aniline derivative, 4-bromo-N-(tert-butyl)-2-nitroaniline should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related compounds such as 4-bromo-2-nitroaniline are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
4-bromo-N-(tert-butyl)-2-nitroaniline is a chemical intermediate with significant potential for the synthesis of complex organic molecules. Its unique substitution pattern provides a platform for a variety of chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with the aim of facilitating its use in the advancement of chemical synthesis. Further research into the reactivity and applications of this versatile building block is warranted and is expected to unveil new avenues for the development of novel functional molecules.
References
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]
Sources
CAS number for 4-bromo-N-(tert-butyl)-2-nitroaniline
An In-depth Technical Guide to 4-bromo-N-(tert-butyl)-2-nitroaniline
This document provides a comprehensive technical overview of 4-bromo-N-(tert-butyl)-2-nitroaniline, a substituted nitroaniline compound of interest to researchers in synthetic chemistry and drug discovery. Its unique structural motifs—a sterically hindered secondary amine, an electron-withdrawing nitro group, and a reactive bromine atom—make it a versatile intermediate for the synthesis of more complex molecular architectures. This guide will detail its chemical properties, a robust synthesis protocol, methods for structural characterization, and its potential applications, grounded in established chemical principles.
Core Compound Identity and Properties
4-bromo-N-(tert-butyl)-2-nitroaniline is a specific aromatic amine derivative. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
-
Chemical Name: 4-bromo-N-(tert-butyl)-2-nitroaniline[1]
-
Synonym(s): N-(4-bromo-2-nitrophenyl)-N-(tert-butyl)amine[2]
-
Molecular Formula: C₁₀H₁₃BrN₂O₂[2]
A summary of its key physicochemical properties, derived from computational data and supplier information, is presented below.
| Property | Value | Source |
| Molecular Weight | 273.13 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | Inferred from analogs |
| Purity | Typically available at ≥97% | [2][3] |
| Storage Temperature | Room Temperature (RT) | [2] |
| InChI Key | SUIOMWQYRMBEHM-UHFFFAOYSA-N | [2] |
Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline: A Mechanistic Approach
The synthesis of this compound is not widely reported in procedural detail in peer-reviewed literature, but a logical and efficient pathway can be designed based on fundamental organic chemistry principles. The most direct route is the nucleophilic substitution of a proton on the amine of 4-bromo-2-nitroaniline. The bulky tert-butyl group is introduced via N-alkylation.
Causality of Experimental Design
The chosen synthesis strategy involves the deprotonation of the starting material, 4-bromo-2-nitroaniline (CAS: 875-51-4)[4], to form a more nucleophilic amide anion. This is necessary because the aniline nitrogen, while nucleophilic, is significantly deactivated by the electron-withdrawing effect of the ortho-nitro group and the para-bromo group. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this deprotonation, as it irreversibly forms hydrogen gas, driving the reaction forward.
The subsequent alkylation with a tert-butyl source, such as 2-bromo-2-methylpropane (tert-butyl bromide), introduces the bulky alkyl group. The choice of an aprotic polar solvent like Tetrahydrofuran (THF) is critical; it readily dissolves the organic starting materials and stabilizes the intermediate anionic species without interfering with the strong base.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow from the precursor to the final product.
Sources
A Technical Guide to Substituted N-tert-butyl Nitroanilines: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitroanilines are a class of aromatic compounds that have long been recognized for their diverse chemical reactivity and broad spectrum of biological activities. The presence of both an amino group and a nitro group on the benzene ring gives rise to unique electronic properties that make these compounds valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] In the realm of drug discovery, the nitroaromatic scaffold is a well-established pharmacophore, with numerous nitro-containing compounds exhibiting potent anticancer, antimicrobial, and antiparasitic properties.[2][3][4]
This technical guide focuses on a specific subclass: substituted N-tert-butyl nitroanilines. The introduction of a bulky tert-butyl group on the nitrogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile. These modifications can, in turn, modulate the compound's biological activity, selectivity, and pharmacokinetic properties. While the broader class of nitroanilines has been extensively studied, the N-tert-butyl derivatives represent a less explored area with considerable potential for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of substituted N-tert-butyl nitroanilines, drawing on established principles and data from closely related compounds to provide a forward-looking perspective for researchers in the field.
Synthesis Strategies for N-tert-butyl Nitroanilines
The synthesis of substituted N-tert-butyl nitroanilines can be approached through two primary retrosynthetic pathways: N-tert-butylation of a pre-existing nitroaniline or nitration of an N-tert-butylaniline precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Method 1: N-tert-butylation of Substituted Nitroanilines
A direct and efficient method for the N-tert-butylation of aromatic amines involves the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a copper catalyst. This approach offers mild reaction conditions and is particularly effective for anilines bearing electron-withdrawing groups, such as nitro groups, which enhance the reaction rate and yield.
Caption: General scheme for copper-catalyzed N-tert-butylation of nitroanilines.
Experimental Protocol: Copper-Catalyzed N-tert-butylation
-
Reaction Setup: To a solution of the substituted nitroaniline (1.0 mmol) in nitromethane (5 mL) under an inert atmosphere, add copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butyl nitroaniline.
Method 2: Nitration of N-tert-butylaniline Precursors
An alternative strategy involves the nitration of a pre-synthesized N-tert-butylaniline. Direct nitration of anilines can be challenging due to the sensitivity of the amino group to oxidation and its protonation under strongly acidic conditions, which directs nitration to the meta position. To achieve better regioselectivity (ortho- and para-directing) and prevent side reactions, the amino group is often protected, for example, as an acetamide, prior to nitration.
Caption: Workflow for the synthesis of N-tert-butyl nitroanilines via nitration.
Experimental Protocol: Nitration via an Acetanilide Intermediate
-
Acetylation (Protection):
-
Dissolve the substituted N-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the N-acetylated product. Collect the solid by filtration and wash with cold water.
-
-
Nitration:
-
Cool the dried N-acetylated intermediate in an ice/salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Collect the solid by filtration and wash thoroughly with water.
-
-
Hydrolysis (Deprotection):
-
Suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the N-tert-butyl nitroaniline.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Spectroscopic and Structural Characterization
The structural elucidation of substituted N-tert-butyl nitroanilines relies on a combination of standard spectroscopic techniques. The following table summarizes the expected characteristic signals.
| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z |
| IR Spectroscopy | N-H Stretch (secondary amine) | 3300-3500 (weak to medium) |
| C-H Stretch (aromatic) | 3000-3100 | |
| C-H Stretch (aliphatic, tert-butyl) | 2850-2970 | |
| C=C Stretch (aromatic) | 1450-1600 | |
| N-O Stretch (nitro group, asymmetric) | 1500-1570 | |
| N-O Stretch (nitro group, symmetric) | 1300-1370 | |
| ¹H NMR Spectroscopy | Aromatic Protons | 6.5-8.5 |
| N-H Proton | 4.0-8.0 (broad singlet, may exchange with D₂O) | |
| tert-Butyl Protons | 1.0-1.5 (singlet, 9H) | |
| ¹³C NMR Spectroscopy | Aromatic Carbons | 110-155 |
| Carbon of C-(NO₂) | 140-150 | |
| Carbon of C-N | 140-150 | |
| tert-Butyl Quaternary Carbon | 50-60 | |
| tert-Butyl Methyl Carbons | 28-32 | |
| Mass Spectrometry | Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. |
| Fragmentation | Loss of a methyl group ([M-15]⁺), loss of the tert-butyl group ([M-57]⁺). |
Potential Applications in Drug Development
While direct biological data for many simple substituted N-tert-butyl nitroanilines is limited in publicly available literature, the well-documented activities of related nitroaromatic compounds provide a strong rationale for their investigation as potential therapeutic agents.
Anticancer Activity
Nitroaniline derivatives have been extensively investigated for their antitumor properties. For example, a study on 2,4,6-trinitroaniline derivatives revealed that several compounds exhibited significant anti-proliferative activity against hepatoma (Hep3B) cells, with IC₅₀ values comparable to or better than the standard chemotherapeutic agent, cisplatin.
| Compound | Cell Line | IC₅₀ (µM) |
| N-phenyl-2,4,6-trinitroaniline | Hep3B | ~20 |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | < 20 |
| N-isopropyl-2,4,6-trinitroaniline | Hep3B | > 20 |
| Cisplatin | Hep3B | ~20 |
These findings suggest that the nitroaniline scaffold is a promising starting point for the design of new anticancer agents. The introduction of an N-tert-butyl group could further enhance activity by:
-
Increasing Lipophilicity: Facilitating passage through cell membranes to reach intracellular targets.
-
Steric Interactions: The bulky tert-butyl group could promote specific binding orientations within the active site of a target protein or enzyme.
-
Metabolic Stability: The tert-butyl group can block sites of metabolism, potentially increasing the compound's half-life.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents.[1][3] Their mechanism of action often involves the bioreduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells. The dinitroaniline class of herbicides, for instance, is known for its biological activity, which includes toxicity to various non-target organisms.[5]
While specific MIC (Minimum Inhibitory Concentration) data for N-tert-butyl nitroanilines against pathogenic bacteria or fungi is scarce, studies on related scaffolds are informative. For example, certain o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have shown potent activity against Staphylococcus aureus with MIC values as low as 6.25 µg/mL.[6] This highlights the potential for bulky alkyl groups, in combination with an aromatic amine scaffold, to contribute to antimicrobial efficacy.
Proposed Mechanism of Action: The Role of Bioreduction
A primary mechanism by which nitroaromatic compounds exert their cytotoxic effects is through enzymatic bioreduction of the nitro group.[7] This process is particularly effective in the hypoxic (low oxygen) environments characteristic of solid tumors and certain microbial infections.
Caption: Bioreduction pathway of nitroaromatic compounds leading to cytotoxicity.
Cellular nitroreductases, which are often overexpressed in cancer cells and present in various microorganisms, catalyze the reduction of the nitro group (R-NO₂) to a nitroso (R-NO) and then to a highly reactive hydroxylamine (R-NHOH) intermediate.[7] This hydroxylamine species can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and apoptosis (programmed cell death).[7] Under aerobic conditions, the initially formed nitro radical anion can be re-oxidized by molecular oxygen, generating superoxide radicals and inducing oxidative stress.
Structure-Activity Relationship (SAR) Considerations
While a detailed SAR for N-tert-butyl nitroanilines awaits further research, several key principles can be inferred from related compound classes.
Caption: Factors influencing the structure-activity relationship of substituted N-tert-butyl nitroanilines.
-
The Nitro Group: The number and position of nitro groups are critical for activity. Dinitro and trinitro derivatives are often more potent than their mono-nitro counterparts due to a more favorable reduction potential.
-
Aromatic Ring Substituents: The nature of other substituents on the aromatic ring (e.g., halogens, alkyl, alkoxy groups) can fine-tune the electronic properties of the molecule, influencing its reduction potential and interactions with biological targets.
-
The N-tert-butyl Group: The bulky tert-butyl group is expected to have a significant impact. It can enhance binding to hydrophobic pockets in target proteins. However, its size may also introduce steric hindrance, potentially preventing access to certain active sites. This highlights the importance of experimental validation to determine the optimal balance of steric and electronic factors for a given biological target.
Future Research Directions
The field of substituted N-tert-butyl nitroanilines is ripe for exploration. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitution patterns on the aromatic ring. Subsequent screening of these compounds against a panel of cancer cell lines and pathogenic microbes is essential to identify lead candidates. Mechanistic studies should then be undertaken to elucidate their specific molecular targets and pathways of action. The insights gained from such studies will be invaluable for the rational design of the next generation of nitroaniline-based therapeutics.
References
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activities of Halogenated Nitroanilines
Foreword for the Research Community
Halogenated nitroanilines represent a fascinating and underexplored class of compounds with significant therapeutic potential. The unique interplay between the electron-withdrawing nature of the nitro group and the electronegativity and lipophilicity conferred by halogen substituents creates a rich scaffold for the design of novel bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of the biological activities of these compounds. We will delve into their antimicrobial, anticancer, and enzyme-inhibitory properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols. It is our hope that this technical guide will serve as a valuable resource and catalyst for further investigation into this promising area of medicinal chemistry.
The Chemical Landscape of Halogenated Nitroanilines
Halogenated nitroanilines are aromatic compounds characterized by an aniline (aminobenzene) core substituted with at least one halogen atom (F, Cl, Br, I) and one nitro group (-NO2). The positions and types of these substituents dramatically influence the molecule's physicochemical properties, such as its electronic effects, lipophilicity, and steric hindrance, which in turn dictate its biological activity. The electron-withdrawing nitro group can render the aromatic ring susceptible to nucleophilic attack and can be reduced in biological systems to reactive intermediates. Halogenation can enhance membrane permeability and binding affinity to target biomolecules.[1] This dual functionalization provides a powerful strategy for tuning the pharmacological profile of these molecules.
Antimicrobial Frontiers: Combating Fungal and Bacterial Pathogens
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated nitroanilines have demonstrated significant promise in this arena.
Antifungal Activity: A Focus on Dichloran
A prominent example of a halogenated nitroaniline with potent antifungal activity is 2,6-dichloro-4-nitroaniline, commonly known as Dichloran. It has been utilized as an agricultural fungicide.[2]
Mechanism of Action: The precise mechanism of action of Dichloran is thought to involve the disorganization of cell growth and division in susceptible fungi.[2] It is suggested to be a structurally non-specific toxicant that delays germination and severely checks hyphal growth.[2]
Quantitative Data:
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2,6-dichloro-4-nitroaniline | Aspergillus niger | Not specified, but active | [3] |
| 2,6-dichloro-4-nitroaniline | Trichoderma viride | Not specified, but active | [3] |
| 2,6-dichloro-4-nitroaniline | Trichophyton mentagrophytes | Not specified, but active | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[4]
-
Preparation of Stock Solution: Dissolve the halogenated nitroaniline in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
MIC Determination Workflow
Antibacterial Activity
Several halogenated nitroaniline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
Proposed Mechanisms of Action: The antibacterial action of these compounds is likely multifactorial. The nitro group can be enzymatically reduced within bacterial cells to form cytotoxic reactive nitrogen species, leading to oxidative stress and damage to cellular components.[5] Additionally, these molecules may inhibit essential bacterial enzymes or interfere with cell wall synthesis.
Quantitative Data:
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive and Gram-negative bacteria | 8 | [2] |
| N-substituted 6-chloro/nitro-1H-benzimidazole derivatives | E. coli, S. faecalis, S. aureus | 2-16 | [6] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of the antimicrobial activity of a compound.[7][8]
-
Media Preparation: Prepare Mueller-Hinton Agar plates.
-
Inoculation: Aseptically spread a standardized inoculum of the test bacterium over the entire surface of the agar plate.
-
Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a fixed volume of the halogenated nitroaniline solution (at a known concentration) into each well. A control with the solvent alone should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Agar Well Diffusion Assay Workflow
Anticancer Potential: Targeting Malignant Cells
Halogenated nitroanilines have emerged as a class of compounds with potential anticancer properties, demonstrating cytotoxicity against a range of cancer cell lines in vitro.
Proposed Mechanisms of Action: The anticancer activity of these compounds is thought to be mediated through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key proteins involved in cancer progression, such as tubulin.[2] The planar structure of some of these molecules also suggests the possibility of DNA intercalation.
Quantitative Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (Leukemia) | <10 | [2] |
| 4-Fluoroindoline derivative | PERK inhibition | 0.8 | [9] |
| N-substituted 6-chloro/nitro-1H-benzimidazole derivatives | Various cancer cell lines | 1.84 - 10.28 | [6] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated nitroaniline for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
MTT Cytotoxicity Assay Workflow
Modulating Biological Processes: Enzyme Inhibition
The ability of halogenated nitroanilines to interact with and inhibit enzymes is a key aspect of their biological activity.
Inhibition of Cytochrome P450 Enzymes: Certain halogenated nitroaromatics have been shown to inhibit cytochrome P450 (CYP) enzymes.[12] CYPs are a superfamily of enzymes involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The kinetics of inhibition can be complex, often deviating from classical Michaelis-Menten kinetics.[13]
Structure-Activity Relationships in Enzyme Inhibition: The inhibitory potency of halogenated nitroanilines against specific enzymes is highly dependent on their substitution pattern. The position and nature of the halogen and nitro groups influence the binding affinity of the molecule to the enzyme's active site.
Experimental Protocol: General Principles of an In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and a solution of its specific substrate.
-
Inhibitor Preparation: Prepare a series of dilutions of the halogenated nitroaniline.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme, the inhibitor (at various concentrations), and a buffer solution.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This can often be done using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Plotting these rates can help determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Synthesis of Halogenated Nitroanilines
The synthesis of halogenated nitroanilines can be achieved through various methods, typically involving electrophilic aromatic substitution reactions on an aniline or nitrobenzene precursor.
Detailed Synthesis Protocol for 2,6-Dibromo-4-nitroaniline:
This protocol describes the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromine in sulfuric acid.[1]
-
Reaction Setup: In a reaction flask equipped with a stirrer, add 220.0 g of 60% sulfuric acid.
-
Addition of Starting Material: With continuous stirring, add 27.6 g of 4-nitroaniline to the sulfuric acid. Continue stirring for 2 hours to ensure complete dissolution and formation of the anilinium salt.
-
Bromination: Carefully add 35.2 g of bromine to the mixture while maintaining the reaction temperature between 20-25°C. This can be achieved using an ice bath.
-
Reaction Monitoring: After the addition of bromine is complete, maintain the reaction at 20-25°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water to precipitate the product.
-
Purification: The precipitate is collected by filtration, washed with water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Synthesis of 2,6-Dibromo-4-nitroaniline
Decoding the Structure-Activity Relationship (SAR)
The biological activity of halogenated nitroanilines is intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
-
Position of Substituents: The relative positions of the amino, nitro, and halogen groups on the benzene ring significantly impact activity. For instance, in chloroanilines, the para-isomer (p-chloroaniline) generally exhibits greater hematotoxicity than the ortho- and meta-isomers.[14]
-
Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences lipophilicity and electronic properties. In some cases, increasing the atomic size of the halogen can enhance activity, while in others, the high electronegativity of fluorine may be beneficial.[9]
-
Number of Substituents: The degree of halogenation can also modulate activity. Dihalogenated and trihalogenated anilines have shown strong fungistatic activity.
Structure-Activity Relationship Logic
A Word of Caution: The Toxicity Profile
While halogenated nitroanilines hold therapeutic promise, it is imperative to consider their potential toxicity.
-
Methemoglobinemia: A primary toxic effect of many nitroanilines and their derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[15]
-
Hepatotoxicity: Studies on isolated rat hepatocytes have shown that chloronitroanilines can cause cellular damage and depletion of intracellular glutathione, indicating potential liver toxicity.[15]
-
Isomeric Differences: The toxicity of these compounds can vary significantly between isomers. For example, 2-chloro-4-nitroaniline has been suggested to induce more severe cellular damage than 4-chloro-2-nitroaniline.[15]
Future Horizons
The exploration of halogenated nitroanilines as potential therapeutic agents is still in its nascent stages. Future research should focus on:
-
Synthesis of Novel Derivatives: Expanding the chemical space through the synthesis of new analogues with diverse substitution patterns.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for their biological activities.
-
In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in animal models.
-
QSAR and Molecular Modeling: Employing computational tools to guide the design of more potent and less toxic derivatives.
By continuing to investigate this intriguing class of molecules, the scientific community can unlock their full therapeutic potential for the benefit of human health.
References
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- 3. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 15. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline
Introduction
Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise installation of functional groups onto the aniline core allows for the fine-tuning of steric and electronic properties, which is critical for modulating biological activity or material characteristics. 4-bromo-N-(tert-butyl)-2-nitroaniline is a highly functionalized building block, presenting ortho, meta, and para substitutions that offer distinct vectors for further chemical modification. The presence of a sterically demanding tert-butyl group, a synthetically versatile bromine atom, and an electron-withdrawing nitro group makes it a valuable intermediate for drug development professionals and research scientists.
This guide provides a comprehensive, field-proven methodology for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline. We will dissect the strategic considerations underpinning the synthetic route, provide detailed, step-by-step experimental protocols, and explain the causality behind the choice of reagents and conditions, ensuring a reproducible and scalable process.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline is most logically approached in two distinct stages. A retrosynthetic analysis reveals that the most challenging bond to form is the nitrogen-tert-butyl bond, owing to the significant steric hindrance of the tert-butyl group. Therefore, the most robust strategy involves the initial preparation of a key precursor, 4-bromo-2-nitroaniline , followed by a final, targeted N-tert-butylation step.
This two-stage approach allows for the careful and controlled installation of the nitro and bromo groups onto a simpler starting material before tackling the sterically demanding alkylation.
Caption: High-level retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediate: 4-Bromo-2-nitroaniline
The synthesis of 4-bromo-2-nitroaniline from commercially available 4-bromoaniline is a classic three-step sequence involving protection, electrophilic aromatic substitution, and deprotection. This sequence is essential for achieving the desired regioselectivity.
Causality Behind the Experimental Choices:
-
Protection: The primary amino group of 4-bromoaniline is a powerful activating group. Direct nitration would be uncontrollable, leading to oxidation of the aniline and the formation of multiple nitrated byproducts. To temper this reactivity and ensure selective mono-nitration, the amino group is first protected as an acetamide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating, allowing for a clean nitration reaction.
-
Nitration: With the amino group protected, the directing effects of the substituents on the ring (bromo at C4, acetamido at C1) are considered. Both are ortho-, para-directors. The para-position relative to the acetamido group is blocked by bromine. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the ortho-position (C2), yielding the desired 2-nitro isomer.
-
Deprotection: Following successful nitration, the acetamide protecting group is easily removed by acid-catalyzed hydrolysis to reveal the primary amine, furnishing the final intermediate.
Caption: Workflow for the synthesis of the key 4-bromo-2-nitroaniline intermediate.
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline[1]
Materials:
-
4-bromoaniline
-
Acetic anhydride
-
Nitric acid (d=1.42)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Step 1: Acetylation to form 4-bromoacetanilide
-
In a suitable reaction vessel, combine 4-bromoaniline (e.g., 51.6 g) and acetic anhydride (e.g., 210 mL).
-
Stir the mixture vigorously. The reaction is exothermic.
-
Carefully warm the mixture to approximately 65°C over 10 minutes, then allow it to cool slowly to room temperature over one hour.
-
The product, 4-bromoacetanilide, will precipitate. It can be used directly in the next step.
-
-
Step 2: Nitration of 4-bromoacetanilide
-
Cool the reaction mixture from Step 1 in an ice bath to maintain a temperature between 15-20°C.
-
While maintaining vigorous stirring and temperature control, add nitric acid (e.g., 30 mL) dropwise over one hour. Caution: This is a highly exothermic and potentially hazardous step. Maintain strict temperature control.
-
After the addition is complete, pour the resulting solution into a large beaker containing ice water.
-
A yellow precipitate of 4-bromo-2-nitroacetanilide will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Step 3: Hydrolysis to form 4-bromo-2-nitroaniline
-
Transfer the crude 4-bromo-2-nitroacetanilide to a round-bottom flask.
-
Prepare a dilute solution of hydrochloric acid by adding concentrated HCl (e.g., 100 mL) to water (e.g., 500 mL).
-
Add the dilute HCl solution to the flask containing the acetanilide.
-
Heat the mixture to reflux for approximately three hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then in an ice bath. The product, 4-bromo-2-nitroaniline, will precipitate as a yellow solid.
-
Collect the product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
-
The final product can be further purified by recrystallization from ethanol if necessary. The expected melting point is around 110-113°C.[1]
-
Final Step: N-tert-butylation of 4-Bromo-2-nitroaniline
The introduction of a tert-butyl group onto the nitrogen of 4-bromo-2-nitroaniline is challenging due to the steric bulk of the alkyl group and the reduced nucleophilicity of the aniline, which is deactivated by the ortho-nitro group. Traditional Sₙ2 reactions with tert-butyl halides are ineffective as they favor elimination.
Method of Choice: Copper-Catalyzed N-tert-butylation
A modern and highly effective approach utilizes a copper-catalyzed reaction with tert-butyl 2,2,2-trichloroacetimidate as the tert-butyl source. This method, developed by Cran, Vidhani, and Krafft, is particularly well-suited for this transformation.[2] The key advantages are:
-
Mild Conditions: The reaction proceeds efficiently at room temperature.
-
High Functional Group Tolerance: The method is compatible with the bromo and nitro groups present on the substrate.
-
Enhanced Reactivity for Deactivated Anilines: The study explicitly notes that electron-withdrawing substituents on the aniline, such as the nitro group in our substrate, enhance reaction rates and yields.[2]
The proposed mechanism involves the generation of a tert-butyl cation, facilitated by the copper catalyst, which is then trapped by the nucleophilic aniline.
Experimental Protocol: Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline
Materials:
-
4-bromo-2-nitroaniline (from Section 2)
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Nitromethane (solvent)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroaniline (1.0 eq).
-
Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, ~10 mol%).
-
Add nitromethane as the solvent.
-
Stir the mixture until the solids are dissolved or well-suspended.
-
-
Reagent Addition:
-
Add tert-butyl 2,2,2-trichloroacetimidate (approx. 1.5-2.0 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Based on similar reactions, this may take several hours.[2]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-N-(tert-butyl)-2-nitroaniline.
-
Data Summary
The following table summarizes key physical properties of the starting materials, intermediates, and the final product involved in this synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | 60-64 |
| 4-Bromoacetanilide | 103-88-8 | C₈H₈BrNO | 214.06 | 168-171 |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | 110-113[1] |
| 4-bromo-N-(tert-butyl)-2-nitroaniline | 1135351-95-9 | C₁₀H₁₃BrN₂O₂ | 289.13 | Not specified |
Conclusion
This guide outlines a reliable and logically structured two-stage synthesis for 4-bromo-N-(tert-butyl)-2-nitroaniline. The initial three-step sequence to produce the key intermediate, 4-bromo-2-nitroaniline, is a robust and well-established process. The subsequent N-tert-butylation, a historically challenging transformation, is addressed using a modern, mild, and efficient copper-catalyzed method that is particularly effective for electronically deactivated anilines. By understanding the chemical principles behind each step, from protecting group strategy to the choice of a specialized catalyst, researchers can confidently and safely produce this valuable synthetic building block for applications in drug discovery and materials science.
References
-
Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Synlett, 25(11), 1550-1554. [Link]
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Navin N. Bappalige et al. International Journal of Applied Engineering Research, ISSN 0973-4562 Volume 6, Number 2 (2011) pp. 151-156. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Regioselective Nitration of Bromo-tert-butylaniline Derivatives
Introduction: Significance and Scope
Nitrated aromatic compounds, particularly substituted anilines, are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials. The introduction of a nitro group (—NO₂) onto a bromo-tert-butylaniline scaffold creates a versatile precursor for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. However, the nitration of highly substituted anilines presents a significant synthetic challenge. The reaction is notoriously exothermic and requires precise control to ensure safety and achieve the desired regioselectivity.[1][2]
The aniline amino group is strongly activating, but its protonation under the strongly acidic conditions typical for nitration converts it into a deactivating, meta-directing anilinium ion.[3] This, combined with the directing effects of the bromo and bulky tert-butyl substituents, complicates the prediction and control of the final product distribution.
This application note provides a comprehensive, field-proven guide to the experimental setup for the nitration of bromo-tert-butylaniline derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the protocol effectively. We will cover mechanistic considerations, a detailed safety analysis, a step-by-step protocol, and methods for product characterization.
Mechanistic Rationale: Controlling Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[4][5] The reaction proceeds via the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[6][7][8]
Step 1: Generation of the Nitronium Ion Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Directing Effects The π-electron system of the aniline derivative attacks the nitronium ion. The position of this attack (regioselectivity) is governed by the combined electronic and steric effects of the substituents already on the ring:
-
Amino Group (-NH₂)/Anilinium Ion (-NH₃⁺): In the highly acidic medium, the activating, ortho, para-directing amino group is protonated to form the deactivating, meta-directing anilinium ion.[3] This is a critical factor, as it significantly reduces the reactivity of the ring and alters the expected product outcome.
-
Bromo Group (-Br): This halogen is a deactivating group due to its electron-withdrawing inductive effect (-I), but it is ortho, para-directing because its lone pairs can donate electron density through resonance (+R).
-
Tert-butyl Group (-C(CH₃)₃): This alkyl group is activating and ortho, para-directing due to its electron-donating inductive effect (+I). However, its significant steric bulk heavily disfavors substitution at the adjacent ortho positions.
The interplay of these effects dictates the final substitution pattern. For a substrate like 4-bromo-2-tert-butylaniline, nitration is sterically hindered at the position adjacent to the tert-butyl group. The primary directing conflict is between the meta-directing anilinium ion and the ortho, para-directing bromo group.
Caption: Logical relationship of electrophile generation and substituent effects.
Safety First: A Self-Validating Hazard Mitigation Plan
Nitration reactions are energetically favorable and can become uncontrollable if not managed properly. A robust safety protocol is non-negotiable.[9]
Core Hazards:
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact.[10][11]
-
High Exothermicity: The reaction generates a significant amount of heat, posing a risk of thermal runaway, which can lead to boiling, splashing, and potentially explosive decomposition.[2][12]
-
Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[10]
Mitigation Protocol:
| Hazard Category | Mitigation Strategy | Rationale |
| Chemical Exposure | Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat at all times.[11] | Provides a primary barrier against accidental splashes and contact with corrosive materials. |
| Thermal Runaway | Engineering Controls: Conduct the reaction in a certified chemical fume hood. Keep a blast shield in front of the apparatus. Ensure an emergency eyewash and shower station is immediately accessible.[9] | The fume hood contains toxic fumes, while shields and emergency stations provide critical protection in case of an incident. |
| Reaction Control | Procedural Controls: 1. Slow Addition: Add the nitrating agent dropwise using an addition funnel. 2. Cooling: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. 3. Monitoring: Continuously monitor the internal reaction temperature with a thermometer. 4. Agitation: Ensure vigorous and constant stirring to prevent localized "hot spots".[12] | These steps are crucial for dissipating the heat of reaction as it is generated, preventing the accumulation of unreacted reagents and avoiding a dangerous surge in temperature. |
graph G { layout=dot; node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];PPE [label="Wear Full PPE\n(Goggles, Face Shield, Gloves, Lab Coat)", fillcolor="#4285F4"]; FumeHood [label="Work in Fume Hood\nwith Blast Shield", fillcolor="#4285F4"]; Cooling [label="Prepare Ice Bath\n(0-5 °C)", fillcolor="#4285F4"]; Setup [label="Assemble Reaction\nApparatus", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Perform Slow, Controlled\nAddition & Reaction", fillcolor="#EA4335"]; Monitoring [label="Continuously Monitor\nTemperature", fillcolor="#EA4335"]; Quench [label="Controlled Quench\non Ice", fillcolor="#34A853"]; Emergency [label="Emergency Plan:\nQuench, Alert Supervisor", shape=diamond, fillcolor="#5F6368"];
PPE -> Setup; FumeHood -> Setup; Cooling -> Setup; Setup -> Reaction; Reaction -> Monitoring [dir=both]; Reaction -> Quench; Monitoring -> Emergency [label="Temp > 10°C", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }
Caption: Mandatory safety workflow for the nitration protocol.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. Adjust quantities accordingly, but do not scale up significantly without a thorough risk assessment.
4.1. Materials and Reagents
-
Bromo-tert-butylaniline derivative (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography (if needed)
-
Ethanol or Methanol for recrystallization (if needed)
4.2. Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping/addition funnel
-
Internal thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
4.3. Experimental Workflow
Caption: Step-by-step experimental workflow from preparation to isolation.
4.4. Step-by-Step Procedure
-
Prepare the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 1.1 equivalents of 70% nitric acid to 3-4 volume equivalents of 98% sulfuric acid with stirring. Causality: This pre-mixing in the cold safely generates the nitronium ion and helps control the exotherm when adding to the main reaction. Keep this mixture cold.
-
Prepare the Substrate Solution: To a three-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, add 5-10 volume equivalents of 98% sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Dissolve the Substrate: Slowly and portion-wise, add 1.0 equivalent of the bromo-tert-butylaniline derivative to the cold sulfuric acid. Stir until fully dissolved. The temperature may rise slightly; ensure it remains below 10 °C.
-
Initiate Nitration: Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred substrate solution over 30-60 minutes. Crucial: Meticulously monitor the internal temperature and maintain it between 0-5 °C throughout the addition. Adjust the addition rate as needed to control the temperature.
-
Reaction Period: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Reaction Quenching: Prepare a large beaker containing a generous amount of crushed ice (at least 10x the volume of the reaction mixture). While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. Causality: This step safely quenches the reaction and dilutes the strong acid. The product, being organic, will typically precipitate out of the cold aqueous solution.
-
Neutralization and Isolation: Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate or a dilute ammonium hydroxide solution until the pH is approximately 7. A significant amount of solid product should precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and inorganic salts.[13][14]
-
Drying and Purification: Dry the crude product under vacuum. Assess its purity by TLC and melting point. If necessary, purify the product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Product Characterization
Authenticating the structure and purity of the final product is essential. For a hypothetical product like 2-bromo-4-tert-butyl-6-nitroaniline , the following data would be expected.[15]
| Analysis Technique | Expected Result / Observation | Rationale |
| ¹H NMR | - Two aromatic signals, likely doublets, with small meta-coupling. - A singlet for the -NH₂ protons. - A large singlet (~9H) for the tert-butyl group.[16][17][18] | Confirms the regiochemistry and the presence of all key functional groups. |
| ¹³C NMR | - Six distinct aromatic carbon signals. - Signals for the quaternary carbon and methyl carbons of the tert-butyl group. | Provides a carbon map of the molecule, confirming the substitution pattern. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated mass of the product (e.g., C₁₀H₁₃BrN₂O₂ = 272.02 g/mol for the lightest isotopes). | Confirms the molecular weight and elemental composition.[16] |
| Melting Point | A sharp, defined melting point range. | A narrow range indicates high purity of the crystalline solid. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Reaction temperature was too low, slowing the rate significantly. - Insufficient reaction time. - Product is soluble in the acidic work-up solution. | - Allow the reaction to stir for a longer period or let it warm slowly to 10-15 °C after the initial stirring period. - Ensure complete neutralization during work-up to maximize precipitation. |
| Formation of Tarry Residue | - Reaction temperature was too high, causing oxidation and decomposition.[3] - Nitrating agent was added too quickly. | - Improve cooling efficiency and slow down the rate of addition of the nitrating mixture. - Ensure the substrate is fully dissolved before starting the nitration. |
| Multiple Products (Isomers) | - Loss of regiochemical control due to temperature fluctuations. - Competing directing effects of the substituents. | - Maintain strict temperature control (0-5 °C). - Purify the desired isomer from the mixture using column chromatography or fractional crystallization. |
| Dinitration Products | - Excess of nitrating agent used. - Reaction temperature was too high. | - Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of nitric acid. - Maintain a low reaction temperature to disfavor a second nitration on the now more deactivated ring. |
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Khan Academy. Nitration of Aniline. Available at: [Link]
-
Chemistry Stack Exchange. Nitration of aniline. Available at: [Link]
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Hogg, J. H. C., et al. (2014). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Available at: [Link]
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Moodie, R. B., et al. (1977). Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Fenix, R. B., et al. (2019). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix - Revista de Ciência e Tecnologia. Available at: [Link]
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Yuan, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
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Wang, L., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. Available at: [Link]
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eGyanKosh. Unit-1 Nitration. Available at: [Link]
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Dahlbom, R., & Misiorny, A. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Available at: [Link]
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Organic Chemistry Portal. tert-Butyl nitrite (TBN). Available at: [Link]
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ResearchGate. Nitration, Methods and Mechanisms. Available at: [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
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Hermawati, et al. (2023). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate. Available at: [Link]
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Singh, U., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
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Chemical Safety. (2024). Nitration reaction safety. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]
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The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. Available at: [Link]
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Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
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Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]
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Leclerc, E., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development. Available at: [Link]
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PubChem. 2-Bromo-4-(tert-butyl)-6-nitroaniline. National Institutes of Health. Available at: [Link]
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- 18. rsc.org [rsc.org]
Application Notes & Protocols: Investigating the Anti-Cancer Properties of Nitroaniline Derivatives
Introduction: The Emerging Role of Nitroaniline Scaffolds in Oncology
The nitroaniline scaffold, a benzene ring substituted with both a nitro group and an amino group, represents a privileged structure in medicinal chemistry. While historically significant in the synthesis of dyes and other industrial chemicals, its derivatives have garnered substantial interest in oncology for their therapeutic potential.[1] The electronic properties conferred by the electron-withdrawing nitro group and the electron-donating amino group create a versatile platform for designing molecules that can interact with a multitude of biological targets crucial to cancer cell proliferation and survival.[1][2] This guide provides an in-depth exploration of the mechanisms of action, key experimental data, and validated protocols for researchers investigating the anti-cancer properties of this promising class of compounds.
Section 1: Mechanisms of Anti-Cancer Action
Nitroaniline derivatives exert their anti-cancer effects through diverse and often interconnected mechanisms. Understanding these pathways is critical for designing targeted experiments and interpreting results. The primary modes of action identified in the literature include kinase inhibition, induction of apoptosis, and cell cycle arrest.[2][3][4]
Kinase Inhibition: A Primary Therapeutic Target
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Several classes of nitroaniline derivatives have been developed as potent inhibitors of key oncogenic kinases.
-
Receptor Tyrosine Kinases (RTKs): Many derivatives function as small molecule kinase inhibitors (SMKIs) that target the ATP-binding site of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptor (EGFR).[3][5] By blocking these receptors, the derivatives inhibit downstream signaling pathways responsible for angiogenesis, cell proliferation, and survival.[5]
-
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis is frequently hyperactivated in cancer.[6] Quinoxaline derivatives, which can be synthesized from nitroaniline precursors, have shown promise as dual inhibitors of this critical survival pathway.[6]
The causality behind this mechanism lies in the ability of the nitroaniline scaffold to be chemically modified, allowing it to fit into the highly conserved ATP-binding pockets of various kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively shutting down the pro-cancerous signals.
Caption: Simplified signaling pathway showing inhibition of RTKs and PI3K by nitroaniline derivatives.
Induction of Apoptosis
A key objective in cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Benzothiazole aniline derivatives and other related structures have been shown to effectively induce apoptosis, selectively eliminating cancer cells with minimal harm to healthy ones.[2][7] The mechanism often involves the activation of caspase cascades, which are the executioners of apoptosis.[7] This can be initiated through either the intrinsic (mitochondrial) or extrinsic pathway. Evidence suggests that some derivatives can decrease the mitochondrial membrane potential, pointing towards the involvement of the intrinsic pathway.[8][9]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Nitroaniline derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, most commonly the G2/M phase.[2][3] This prevents the cell from entering mitosis and undergoing division. The disruption of microtubule polymerization is one of the recognized mechanisms leading to this arrest, as it cripples the formation of the mitotic spindle required for cell division.[3] By arresting the cell cycle, these compounds can prevent tumor growth and, in some cases, trigger apoptosis in cells with irreparable damage.[4][10]
Section 2: In Vitro Efficacy of Nitroaniline Derivatives
The anti-proliferative activity of nitroaniline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). These values represent the concentration of the compound required to inhibit 50% of cell growth or viability and are crucial for comparing the potency of different derivatives.
| Derivative Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 5-Nitroindole Derivative 5 | HeLa | Cervical Cancer | 5.08 ± 0.91 | [11] |
| 5-Nitroindole Derivative 7 | HeLa | Cervical Cancer | 5.89 ± 0.73 | [11] |
| Quinoxaline Derivative 5a | NCI-H522 | Non-Small-Cell Lung | 3.08 ± 1.40 | [1] |
| Quinoxaline Derivative 5b | NCI-H522 | Non-Small-Cell Lung | 3.20 ± 0.90 | [1] |
| Nitro-substituted Hydroxynaphthanilide 2 | THP-1 | Acute Monocytic Leukemia | ~10 | [7] |
| Nitro-substituted Hydroxynaphthanilide 6 | THP-1 | Acute Monocytic Leukemia | ~10 | [7] |
| Nitroaromatic Compound 3 | TK-10 | Renal Cancer | < 8.5 | [12] |
| Nitroaromatic Compound 24 | UACC-62 | Melanoma | < 8.5 | [12] |
Section 3: Core Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following section details the methodologies for key in vitro assays used to characterize the anti-cancer properties of nitroaniline derivatives. The overall workflow provides a systematic approach, from initial screening to detailed mechanistic investigation.
Caption: A typical experimental workflow for evaluating nitroaniline derivatives.
Protocol: Assessment of Cytotoxicity (MTT Assay)
This protocol is a foundational colorimetric assay to determine the viability and metabolic activity of cells, serving as a primary screen for cytotoxic potential.[1]
Causality: The assay relies on the principle that viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the nitroaniline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1] During this time, visible purple precipitates will form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Protocol: Analysis of Cell Cycle Distribution
This flow cytometry-based protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest.
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, allowing for their quantification.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the nitroaniline derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase. Compare the distribution in treated samples to the vehicle control to identify arrest at a specific checkpoint.
Protocol: Detection of Apoptosis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. PI is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle protocol (Section 3.2, steps 1-2).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Protocol: Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., apoptosis markers like Bcl-2, Bax; cell cycle regulators like Cyclin D1/CDK4).[9]
Causality: This technique uses gel electrophoresis to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-Actin or GAPDH).
Conclusion and Future Directions
Nitroaniline derivatives represent a highly promising and versatile chemical scaffold for the development of novel anti-cancer agents. Their ability to target multiple key oncogenic pathways, including kinase signaling, apoptosis, and cell cycle regulation, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these compounds, from initial cytotoxicity screening to in-depth mechanistic studies. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the efficacy of lead compounds in preclinical models.
References
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2022). PubMed Central. Retrieved from [Link]
-
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (2012). PubMed Central. Retrieved from [Link]
-
Emerging Importance of Tyrosine Kinase Inhibitors against Cancer: Quo Vadis to Cure?. (2022). MDPI. Retrieved from [Link]
-
(a) and (b) Reduction reactions of o-nitroaniline and, p-nitroaniline using NaBH4 without nanocatalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2023). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Chemical and Pharmaceutical Technology Development. Retrieved from [Link]
-
Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. (1992). PubMed. Retrieved from [Link]
-
Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University. Retrieved from [Link]
-
[Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. (1976). PubMed. Retrieved from [Link]
-
Amino and Nitro Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (2018). PubMed Central. Retrieved from [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2024). MDPI. Retrieved from [Link]
-
Synthesis of nitroaromatic compounds as potential anticancer agents. (2013). PubMed. Retrieved from [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][11][13]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PubMed Central. Retrieved from [Link]
-
Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. (2006). PubMed. Retrieved from [Link]
-
SAR for anticancer and antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). MDPI. Retrieved from [Link]
-
Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013). (2023). MDPI. Retrieved from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2023). ACS Publications. Retrieved from [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. (2023). PubMed. Retrieved from [Link]
-
A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). PubMed Central. Retrieved from [Link]
-
Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma. (2020). MDPI. Retrieved from [Link]
-
A trial looking at ranibizumab for eye cancer (NITRO). (n.d.). Cancer Research UK. Retrieved from [Link]
-
A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). ResearchGate. Retrieved from [Link]
-
A phase III randomized trial of adding topical nitroglycerin to first-line chemotherapy for advanced nonsmall-cell lung cancer. (2015). PubMed. Retrieved from [Link]
-
Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. (2020). PubMed. Retrieved from [Link]
-
Monoclonal Antibody Against Sortilin Induces Apoptosis in Human Breast Cancer Cells. (2022). Avicenna Journal of Medical Biotechnology. Retrieved from [Link]
-
Phase II trial of nivolumab and axitinib in mucosal melanoma. (2025). VJOncology. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 3. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for 4-Bromo-N-(tert-butyl)-2-nitroaniline
[1]
Current Status: Operational
Ticket Focus: Synthesis Optimization & Troubleshooting
Applicable Route: Nucleophilic Aromatic Substitution (
Core Protocol Analysis (The "Golden" Standard)
To maximize yield, we must first acknowledge the primary kinetic barrier: Steric Hindrance .[2] The tert-butylamine nucleophile is bulky.[2][3] The standard
The Optimized Reaction System
Do not rely on standard aniline synthesis protocols.[2] Use this optimized system to overcome the steric energy barrier.
| Component | Recommendation | Technical Rationale |
| Substrate | 4-Bromo-1-fluoro-2-nitrobenzene | Critical: The Fluorine atom is highly electronegative, stabilizing the Meisenheimer complex intermediate.[1][2] This lowers the activation energy ( |
| Solvent | DMSO (Dimethyl sulfoxide) | Polar aprotic solvents solvate the cation ( |
| Base | Potassium Carbonate ( | Acts as an HF scavenger.[2] Unlike excess amine, it does not compete for space in the transition state.[1][2] |
| Temp | 60°C – 80°C | Sufficient thermal energy is required to overcome the steric barrier, but <100°C prevents thermal decomposition of the nitro-aromatic.[1][2] |
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction stalls at 60-70% conversion."
Diagnosis: This is likely a "Leaving Group" or "Solvent" bottleneck.[2] The reaction rate has slowed to the point where it competes with decomposition or equilibrium limits.[2]
Corrective Action:
-
Check your precursor: Are you using the Chloro -derivative?
-
Check your solvent: Are you using Ethanol or THF?
-
Stoichiometry: Ensure tert-butylamine is present in 2.5 – 3.0 equivalents .[2] The amine is volatile (bp ~78°C); if you run at 80°C in an open system, you are losing your nucleophile.[1][2] Use a sealed pressure tube or an efficient reflux condenser.[2]
Issue 2: "I am getting a dark oil that won't crystallize."
Diagnosis: This is usually caused by residual high-boiling solvent (DMSO/DMF) or oxidative decomposition products (azobenzenes) formed by overheating.[2]
Corrective Action:
-
The "Crash-Out" Method:
-
Dilute the reaction mixture with Ice Water (5x volume).
-
Vigorous stirring is required to break up the oil into a solid.[2]
-
Crucial Step: If it remains oily, add a seed crystal or scratch the glass.[1][2] If still oily, extract with Ethyl Acetate, wash 3x with water (to remove DMSO), dry, and then recrystallize from Ethanol/Water (9:1) .[1][2]
-
-
Impurity Removal:
Issue 3: "Is the Bromine atom stable under these conditions?"
Analysis: Yes.
-
The 1-position (Fluoro) is activated by both the ortho-nitro group and the para-bromo group.[2]
-
The 4-position (Bromo) is activated only by the meta-nitro group (weak activation).[2]
-
Under mild basic conditions (
, <100°C), the amine will selectively displace the Fluorine.[1][2] The Bromine remains intact for downstream coupling (e.g., Suzuki-Miyaura) [2].[1][2]
Visualizing the Mechanism & Workflow
Reaction Pathway & Steric Management
The following diagram illustrates the critical transition state where the specific choice of Fluorine helps overcome the bulk of the tert-butyl group.
Figure 1: The
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing low yields in bulky amine substitutions.
Safety & Scalability Data
Warning: Nitro-aromatics are energetic materials.[2]
-
Exotherm: The substitution reaction is exothermic.[2] When scaling up (>10g), add the amine slowly to the mixture of substrate and base to control heat evolution.[2]
-
Thermal Runaway: Do not exceed 120°C. Above this temperature, 2-nitroaniline derivatives can undergo self-accelerating decomposition.[1][2]
Solvent Comparison Table
| Solvent | Dielectric Constant ( | Reaction Rate (Relative) | Workup Ease |
| DMSO | 47 | Fastest (100) | Difficult (High BP, requires water wash) |
| DMF | 38 | Fast (80) | Moderate (Water wash) |
| Acetonitrile | 37 | Moderate (40) | Easy (Evaporation) |
| Ethanol | 24 | Slow (10) | Easy (Crystallization) |
Data derived from general
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1][2]
-
Sigma-Aldrich. (n.d.).[2] 4-Bromo-1-fluoro-2-nitrobenzene Product Specification & Reactivity. Sigma-Aldrich Technical Documents.
-
ACS Green Chemistry Institute. (2016).[2] SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Pharmaceutical Roundtable.[2]
Identifying side products in the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline
Welcome to the Technical Support Center for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline?
A1: The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 1,4-dibromo-2-nitrobenzene, is treated with tert-butylamine. The electron-withdrawing nitro group (-NO₂) activates the aromatic ring towards nucleophilic attack, specifically at the ortho and para positions. Consequently, the bromine atom positioned ortho to the nitro group is selectively displaced by the incoming tert-butylamine nucleophile.
Q2: What are the most probable side products I might encounter in this synthesis?
A2: During the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline, several side products can form due to incomplete reaction, over-reaction, or competing reaction pathways. The most common of these include:
-
Unreacted Starting Material: 1,4-dibromo-2-nitrobenzene.
-
Isomeric Product: 2-bromo-N-(tert-butyl)-4-nitroaniline, resulting from the substitution of the other bromine atom.
-
Disubstitution Product: N¹,N⁴-di-tert-butyl-2-nitro-1,4-benzenediamine, where both bromine atoms are substituted.
-
Dealkylation Product: 4-bromo-2-nitroaniline, formed by the loss of the tert-butyl group from the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product and any side products.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a detailed guide to identifying and addressing the formation of common side products.
Side Product 1: Unreacted 1,4-dibromo-2-nitrobenzene
-
Identification: This can be identified by comparing the analytical data (e.g., TLC, GC-MS, or ¹H NMR) of your crude product with that of the starting material. In the ¹H NMR spectrum, the characteristic signals of 1,4-dibromo-2-nitrobenzene will be present.
-
Causality: The presence of unreacted starting material is typically due to an incomplete reaction. This can be caused by:
-
Insufficient reaction time.
-
Reaction temperature being too low.
-
Inadequate stoichiometry of the nucleophile (tert-butylamine).
-
-
Mitigation:
-
Optimize Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Increase Reaction Temperature: Gently heating the reaction mixture can drive the reaction to completion. However, be cautious as excessive heat can promote the formation of other side products.
-
Use a slight excess of tert-butylamine: Employing a small excess (e.g., 1.1 to 1.5 equivalents) of tert-butylamine can help to ensure the complete consumption of the starting material.
-
Side Product 2: Isomeric Product (2-bromo-N-(tert-butyl)-4-nitroaniline)
-
Identification: The isomeric product will have a similar mass to the desired product, making it challenging to distinguish by mass spectrometry alone. However, ¹H NMR spectroscopy will show a different substitution pattern on the aromatic ring.
-
Causality: While the nitro group strongly directs the substitution to the ortho position, a small amount of substitution at the other bromine atom can occur, especially at higher temperatures.
-
Mitigation:
-
Control Reaction Temperature: Maintaining a moderate reaction temperature will favor the formation of the thermodynamically preferred product.
-
Purification: This isomer can typically be separated from the desired product by column chromatography on silica gel.
-
Side Product 3: Disubstitution Product (N¹,N⁴-di-tert-butyl-2-nitro-1,4-benzenediamine)
-
Identification: This side product will have a higher molecular weight than the desired product, which can be readily observed by mass spectrometry. The ¹H NMR spectrum will show signals for two tert-butyl groups and a different aromatic proton pattern.
-
Causality: The formation of the disubstitution product is favored by:
-
A large excess of tert-butylamine.
-
Prolonged reaction times at elevated temperatures.
-
-
Mitigation:
-
Stoichiometric Control: Carefully control the stoichiometry of tert-butylamine, avoiding a large excess.
-
Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
-
Purification: This less polar side product can be separated by column chromatography.
-
Side Product 4: Dealkylation Product (4-bromo-2-nitroaniline)
-
Identification: This side product will have a lower molecular weight than the desired product due to the loss of the tert-butyl group. It can be identified by comparing its retention time in GC or HPLC and its mass spectrum with an authentic sample of 4-bromo-2-nitroaniline. The ¹H NMR spectrum will lack the characteristic singlet of the tert-butyl protons.
-
Causality: N-dealkylation of the tert-butyl group can be promoted by acidic conditions or high temperatures. The steric strain of the bulky tert-butyl group can also make it susceptible to cleavage.
-
Mitigation:
-
Avoid Acidic Conditions: Ensure the reaction is carried out under neutral or slightly basic conditions. If an acid scavenger is used, choose a non-nucleophilic base.
-
Moderate Temperatures: Avoid excessive heating during the reaction and work-up.
-
Purification: This more polar side product can be separated from the desired product by column chromatography or recrystallization.
-
Data Presentation
| Compound | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Molecular Weight ( g/mol ) |
| 4-bromo-N-(tert-butyl)-2-nitroaniline | ~8.2 (s, 1H), ~7.5 (d, 1H), ~6.8 (d, 1H), ~1.4 (s, 9H) | 273.13 |
| 1,4-dibromo-2-nitrobenzene | ~8.2 (d, 1H), ~7.8 (dd, 1H), ~7.5 (d, 1H) | 280.90 |
| N¹,N⁴-di-tert-butyl-2-nitro-1,4-benzenediamine | Signals for two t-butyl groups and three aromatic protons | 279.38 |
| 4-bromo-2-nitroaniline | ~8.2 (d, 1H), ~7.5 (dd, 1H), ~6.9 (d, 1H), ~6.2 (br s, 2H) | 217.02 |
Experimental Protocols
Representative Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dibromo-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Nucleophile: Add tert-butylamine (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
Protocol for Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-bromo-N-(tert-butyl)-2-nitroaniline.
Visualizations
Caption: Reaction scheme for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline and the formation of common side products.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline for Advanced Research Applications
In the landscape of pharmaceutical development and materials science, the strategic synthesis of highly functionalized aromatic compounds is of paramount importance. Among these, 4-bromo-N-(tert-butyl)-2-nitroaniline stands out as a valuable intermediate, its structure poised for diverse chemical modifications. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical analysis of their respective methodologies, potential challenges, and overall efficiency. The insights presented herein are directed toward researchers and professionals in drug development and chemical synthesis, aiming to facilitate informed decisions in the laboratory.
Introduction to 4-bromo-N-(tert-butyl)-2-nitroaniline
4-bromo-N-(tert-butyl)-2-nitroaniline is a substituted aniline derivative featuring a strategic arrangement of functional groups. The presence of a bromine atom allows for the introduction of further complexity through cross-coupling reactions. The nitro group, a strong electron-withdrawing group, modulates the reactivity of the aromatic ring and the amino group, and can also serve as a precursor for an amino group upon reduction. The N-tert-butyl group provides steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the solubility of the molecule in organic solvents. Given these features, the efficient synthesis of this compound is a key step in the development of novel molecular entities.
Route 1: Late-Stage N-tert-butylation of 4-bromo-2-nitroaniline
This synthetic approach focuses on the initial construction of the 4-bromo-2-nitroaniline core, followed by the introduction of the tert-butyl group onto the nitrogen atom. This strategy is logical as 4-bromo-2-nitroaniline is a known compound with established synthetic procedures.
Workflow for Route 1
Caption: Workflow for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline via a late-stage N-tert-butylation.
Experimental Protocols for Route 1
Step 1a: Synthesis of 4-bromoacetanilide from 4-bromoaniline
-
In a flask equipped with a magnetic stirrer, dissolve 4-bromoaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the white precipitate of 4-bromoacetanilide by filtration, wash with water, and dry.
Step 1b: Synthesis of 4-bromo-2-nitroacetanilide from 4-bromoacetanilide
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-bromoacetanilide portion-wise with stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromoacetanilide, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, stir the mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the yellow product, 4-bromo-2-nitroacetanilide.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 1c: Synthesis of 4-bromo-2-nitroaniline from 4-bromo-2-nitroacetanilide
-
Suspend the crude 4-bromo-2-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.[2]
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-2-nitroaniline.
-
Filter the orange-yellow solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-bromo-2-nitroaniline.[1]
Step 2: N-tert-butylation of 4-bromo-2-nitroaniline
-
In a pressure vessel, dissolve 4-bromo-2-nitroaniline in a suitable solvent such as dichloromethane or excess isobutylene.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15).
-
Cool the vessel, then introduce isobutylene gas or liquid.
-
Seal the vessel and heat to a temperature of 50-80 °C with vigorous stirring for 12-24 hours.
-
After cooling, carefully vent the excess isobutylene.
-
Quench the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-bromo-N-(tert-butyl)-2-nitroaniline.
Mechanistic Insights and Rationale
The initial acetylation of 4-bromoaniline protects the amino group and makes it less susceptible to oxidation during the subsequent nitration step. The acetyl group is a moderately activating, ortho-, para-directing group. However, due to the steric hindrance of the bromine atom at the para position, the incoming nitro group is directed to the ortho position. The subsequent acid-catalyzed hydrolysis removes the acetyl protecting group to yield 4-bromo-2-nitroaniline.[3]
The N-tert-butylation of 4-bromo-2-nitroaniline is the most challenging step in this route. The presence of the electron-withdrawing nitro group at the ortho position significantly reduces the nucleophilicity of the aniline nitrogen, making it a poor nucleophile. Therefore, forcing conditions, such as elevated temperature and pressure, along with a strong acid catalyst, are likely necessary to facilitate the reaction with isobutylene. The acid catalyst protonates the isobutylene to form a tert-butyl carbocation, which is then attacked by the weakly nucleophilic amino group.
Route 2: Early-Stage N-tert-butylation and Subsequent Nitration
This alternative strategy involves the introduction of the tert-butyl group at an earlier stage, prior to the nitration of the aromatic ring. This approach leverages the activating and directing effects of the N-tert-butylamino group.
Workflow for Route 2
Caption: Workflow for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline via early-stage N-tert-butylation.
Experimental Protocols for Route 2
Step 1: Synthesis of N-(tert-butyl)-4-bromoaniline from 4-bromoaniline
-
In a pressure vessel, combine 4-bromoaniline with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Add a suitable solvent, or use an excess of isobutylene as the solvent.
-
Introduce isobutylene into the sealed vessel.
-
Heat the mixture to 50-80 °C and stir for several hours.
-
After the reaction is complete, cool the vessel and vent the excess isobutylene.
-
Work up the reaction mixture by adding a base to neutralize the acid, followed by extraction with an organic solvent.
-
Purify the crude product by distillation or column chromatography to obtain N-(tert-butyl)-4-bromoaniline.
Step 2: Nitration of N-(tert-butyl)-4-bromoaniline
-
Dissolve N-(tert-butyl)-4-bromoaniline in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to stir for 1-2 hours at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-bromo-N-(tert-butyl)-2-nitroaniline.
Mechanistic Insights and Rationale
In this route, the N-tert-butylation of 4-bromoaniline is expected to be more facile than the corresponding reaction with 4-bromo-2-nitroaniline (Route 1). This is because the amino group of 4-bromoaniline is significantly more nucleophilic without the deactivating effect of the nitro group.
The N-tert-butylamino group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the bromine atom, the incoming nitro group is directed to the ortho position. The steric bulk of the tert-butyl group may also play a role in directing the nitration to the less hindered ortho position, although electronic effects are likely to be dominant.
Comparison of Synthesis Routes
| Parameter | Route 1: Late-Stage N-tert-butylation | Route 2: Early-Stage N-tert-butylation |
| Plausibility | High, based on established multi-step synthesis of the precursor. | High, based on known directing effects of N-alkyl groups. |
| Key Challenge | Difficult N-tert-butylation of a deactivated aniline. | Potential for over-nitration or side reactions due to the activated ring. |
| Number of Steps | 3-4 steps | 2 steps |
| Potential Yield | Likely lower overall yield due to the challenging final step. | Potentially higher overall yield due to more favorable reaction conditions. |
| Atom Economy | Lower, due to the use of a protecting group (acetyl). | Higher, as no protecting groups are required. |
| Safety Concerns | Use of nitrating mixture; handling of isobutylene under pressure. | Use of nitrating mixture; handling of isobutylene under pressure. |
| Purification | Multiple purification steps required. | Fewer purification steps may be needed. |
Conclusion and Recommendations
Both routes present viable, albeit distinct, strategies for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline.
Route 1 is a more traditional and perhaps more predictable approach, as it relies on the synthesis of a well-characterized intermediate. However, the success of this route hinges on overcoming the significant activation barrier of the final N-tert-butylation step. This may require extensive optimization of reaction conditions, including catalyst, solvent, temperature, and pressure.
Route 2 appears to be the more elegant and potentially more efficient approach on paper. By introducing the tert-butyl group early, it avoids the difficult N-alkylation of a deactivated aniline and utilizes the activating and directing effects of the N-tert-butylamino group to facilitate the subsequent nitration. However, the strongly activating nature of the N-tert-butylamino group could lead to challenges in controlling the nitration, with the potential for di-nitrated or other side products. Careful control of the reaction temperature and stoichiometry of the nitrating agent will be crucial.
For researchers embarking on the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline, Route 2 is recommended as the initial approach to investigate due to its higher atom economy and potentially higher overall yield. However, if challenges with controlling the nitration step arise, Route 1 provides a more stepwise and potentially more controllable, albeit longer, alternative.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the willingness to undertake optimization studies. This guide provides the foundational knowledge and strategic considerations to enable a successful synthesis of this valuable chemical intermediate.
References
- CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google P
- 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook. (URL not available)
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Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. [Link]
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synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. [Link]
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(PDF) 2-Bromo-4-nitroaniline - ResearchGate. [Link]
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4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. [Link]
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(PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition - ResearchGate. [Link]
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4 bromoaniline : Organic Synthesis - YouTube. [Link]
- US5466871A - Process for preparing nitroaniline derivatives - Google P
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Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry. [Link]
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Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing). [Link]
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Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1) - PubMed. [Link]
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4-(tert-Butyl)-2-nitroaniline - MySkinRecipes. [Link]
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Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline | Homework.Study.com. [Link]
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. [Link]
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Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers - ChemRxiv. [Link]
-
Synthesis of 4-bromo-2-nitroacetanilide - PrepChem.com. [Link]
-
Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts - MDPI. [Link]
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4-bromo-N-butyl-2-nitroaniline | C10H13BrN2O2 | CID 22730366 - PubChem. [Link]
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4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams - CP Lab Safety. [Link]
Sources
A Comparative Guide to HPLC Methods for Purity Assessment of 4-bromo-N-(tert-butyl)-2-nitroaniline
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-bromo-N-(tert-butyl)-2-nitroaniline, a substituted nitroaniline intermediate crucial in various synthetic pathways. We will explore multiple chromatographic approaches, grounding our discussion in established scientific principles and regulatory standards to provide a robust framework for method development and validation.
Introduction to the Analyte and the Imperative of Purity
4-bromo-N-(tert-butyl)-2-nitroaniline is a molecule characterized by a brominated and nitrated aniline core with a bulky tert-butyl substituent. Its chemical structure dictates its chromatographic behavior, exhibiting both hydrophobic (due to the aromatic ring, bromo, and tert-butyl groups) and polar (due to the nitro and amine functionalities) characteristics.
The synthesis of such a molecule can potentially yield a variety of impurities, including positional isomers, unreacted starting materials, and by-products from side reactions. Therefore, a high-resolution analytical method is not merely a quality control check but a fundamental necessity to ensure the integrity of subsequent research and development activities. HPLC stands out as the premier technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile compounds.[1]
Primary Purity Assessment: A Robust Reversed-Phase (RP-HPLC) Method
The workhorse of modern pharmaceutical analysis is reversed-phase chromatography, and for good reason. The inherent hydrophobicity of 4-bromo-N-(tert-butyl)-2-nitroaniline makes it an ideal candidate for this technique.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of the analyte through van der Waals interactions with its aromatic and aliphatic moieties. This strong retention allows for the use of a relatively high organic content in the mobile phase, which is excellent for solubilizing the analyte and ensuring good peak shape.
-
Mobile Phase: A combination of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC with a low viscosity and UV transparency.[2] The ratio of acetonitrile to water is a critical parameter for controlling retention time; a higher proportion of acetonitrile will decrease retention. The addition of a small amount of acid, such as phosphoric acid, to the aqueous phase is often beneficial for nitroaniline compounds to suppress the ionization of the amine group, leading to sharper, more symmetrical peaks.[3]
-
Detection: Nitroaromatic compounds typically exhibit strong UV absorbance. Based on data for structurally similar compounds like p-nitroaniline, which has a λmax around 382 nm, a UV detector set in the 380-400 nm range would provide high sensitivity for the analyte while minimizing interference from many common solvents and impurities.[3][4]
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 388 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-bromo-N-(tert-butyl)-2-nitroaniline and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Experimental Workflow: RP-HPLC
Sources
A Senior Application Scientist's Guide to Nonlinear Optical Materials: A Comparative Analysis Centered on Urea
For researchers and professionals in drug development and advanced materials science, the quest for novel molecules with significant nonlinear optical (NLO) properties is a perpetual frontier. The ability of a material to alter the properties of light, such as its frequency, is the bedrock of applications ranging from high-resolution imaging to optical data storage. In this landscape, the humble urea molecule has long served as a fundamental benchmark. This guide provides an in-depth comparison of the NLO properties of various materials against this established standard, offering both the theoretical underpinnings and the practical experimental methodologies required for such an evaluation.
The Enduring Benchmark: Why Urea?
Urea (CO(NH₂)₂) is a readily available, crystalline organic material that exhibits a notable second-order NLO response.[1][2] Its non-centrosymmetric crystal structure, a prerequisite for second-harmonic generation (SHG), combined with its relatively simple molecular architecture, has cemented its role as a standard reference material, particularly for the characterization of new organic NLO compounds.[3][4][5] While not possessing the strongest NLO response, its well-characterized properties provide a reliable baseline for comparative studies.
The origin of urea's NLO properties lies in its molecular structure and the way the molecules are arranged in the crystal lattice. The planar urea molecule, with its carbonyl group acting as an electron acceptor and the amino groups as electron donors, possesses a significant molecular hyperpolarizability.[6] In the crystalline state, these molecules align in a head-to-tail arrangement, leading to a constructive addition of their nonlinear responses and a macroscopic second-order susceptibility.[6]
Characterizing Nonlinearity: Key Experimental Techniques
To quantitatively compare the NLO properties of a novel material with a standard like urea, two primary experimental techniques are indispensable: the Kurtz-Perry powder technique for second-order effects and the Z-scan technique for third-order effects.
Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique
The Kurtz-Perry method is a powerful and rapid screening tool for assessing the SHG efficiency of a powdered crystalline material.[7][8] This technique is particularly valuable in the initial stages of material discovery, as it does not require the growth of large single crystals.
Causality Behind the Experimental Choices: The core principle of the Kurtz-Perry technique is to compare the intensity of the second-harmonic light generated by the sample powder to that generated by a known reference powder (often urea or KDP) under identical experimental conditions.[7] The use of a powder sample averages the SHG response over all possible crystal orientations, providing a phase-matchable or non-phase-matchable classification and a relative measure of the material's second-order nonlinear susceptibility, χ⁽²⁾.
Experimental Protocol: Kurtz-Perry Powder Technique
-
Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range (e.g., 150-212 μm). This ensures consistency in light scattering effects between the sample and the reference.[4]
-
Reference Material: A standard NLO material with a known SHG efficiency, such as urea or potassium dihydrogen phosphate (KDP), is prepared in the same manner.
-
Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the excitation source.
-
Sample Holder: The powdered sample and reference are placed in separate cells with transparent windows.
-
Optical Setup: The laser beam is focused onto the sample. The transmitted light, containing both the fundamental and the second-harmonic frequencies, is collected.
-
Wavelength Separation: A set of filters is used to block the fundamental wavelength and allow only the second-harmonic signal (at 532 nm for a 1064 nm fundamental) to pass.
-
Detection: A photomultiplier tube (PMT) or a photodiode detects the intensity of the second-harmonic light.
-
Data Acquisition: The intensity of the SHG signal from the sample is recorded and compared to the intensity of the signal from the reference material under the same laser power and optical alignment.
Caption: Experimental workflow for the Kurtz-Perry powder technique.
Third-Order Nonlinearity: The Z-Scan Technique
The Z-scan technique is a versatile and sensitive method for determining both the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[9][10] These parameters are related to the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.
Causality Behind the Experimental Choices: The Z-scan method relies on the self-focusing or self-defocusing of a laser beam as it passes through a nonlinear medium. By translating the sample along the propagation path (z-axis) of a focused Gaussian beam and measuring the transmittance through a finite aperture in the far field, one can deduce the nonlinear refractive properties. An "open-aperture" Z-scan, where the aperture is removed, allows for the determination of nonlinear absorption.
Experimental Protocol: Z-Scan Technique
-
Laser Source: A stable laser with a Gaussian beam profile is used. The choice of a continuous-wave (CW) or pulsed laser depends on the nature of the nonlinearity being investigated.
-
Beam Focusing: A lens is used to focus the laser beam to a tight spot.
-
Sample Translation: The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.
-
Aperture and Detector: A finite aperture is placed in the far field, followed by a photodetector. For open-aperture measurements, the aperture is removed.
-
Data Acquisition: The normalized transmittance of the sample is measured as a function of its position 'z'.
-
Closed-Aperture Scan: A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).
-
Open-Aperture Scan: A decrease in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, while an increase suggests saturable absorption.
Caption: Schematic of the Z-scan experimental setup.
Comparative Analysis of NLO Properties
A direct comparison of the NLO properties of various materials with urea provides valuable context for their potential applications. The following table summarizes key second and third-order NLO parameters for urea and other standard materials.
| Material | Second-Order Susceptibility (χ⁽²⁾) or SHG Efficiency | Third-Order Susceptibility (χ⁽³⁾) (esu) | Nonlinear Refractive Index (n₂) (cm²/W) |
| Urea | χ_abc_ ≈ -0.6 pm/V (theoretical)[5] | ~10⁻¹⁴ (estimated for similar organics) | ~10⁻¹⁶ (estimated for similar organics) |
| KDP (KH₂PO₄) | d₃₆ = 0.39 pm/V[4] | ~10⁻¹⁴[11] | ~10⁻¹⁶[11] |
| BBO (β-BaB₂O₄) | d₁₁ = 5.8 x d₃₆(KDP)[12] | - | - |
| Chalcone Derivatives | 0.5 to 5 times that of urea[13][14] | ~10⁻¹³ - 10⁻¹²[3] | ~10⁻¹⁵ - 10⁻¹⁴[3] |
Note: The values for urea's χ⁽³⁾ and n₂ are estimations based on typical values for organic molecules, as precise experimental data is not as readily available as for its second-order properties.
Inorganic Benchmarks: KDP and BBO
Potassium dihydrogen phosphate (KDP) is another widely used inorganic NLO crystal.[15] Its SHG efficiency is often used as a reference point.[16] As seen in the table, the theoretical second-order susceptibility of urea is comparable to that of KDP.
Beta-barium borate (BBO) is a superior inorganic NLO crystal known for its large nonlinear coefficient, broad transparency range, and high damage threshold.[17] Its second-order susceptibility is significantly higher than that of KDP, making it a preferred material for many frequency conversion applications.
Promising Organic Alternatives: Chalcone Derivatives
Chalcones are a class of organic compounds with a characteristic α,β-unsaturated ketone core that forms a conjugated π-system.[8] This extended π-electron system can lead to large molecular hyperpolarizabilities and, consequently, significant NLO effects. Research has shown that various chalcone derivatives exhibit SHG efficiencies ranging from half to five times that of urea.[13][14] Furthermore, their third-order nonlinearities can be several orders of magnitude larger than those of urea, making them promising candidates for applications in optical limiting and all-optical switching.[3]
The enhanced NLO response of chalcones can be attributed to the ease of modifying their molecular structure. By introducing different electron-donating and electron-withdrawing groups on the aromatic rings, the intramolecular charge transfer characteristics can be tuned, thereby optimizing the NLO properties.
Structure-Property Relationships: The Molecular Origins of Nonlinearity
The NLO response of a material is intrinsically linked to its molecular and crystal structure.
Caption: Factors influencing the nonlinear optical properties of a material.
-
Urea: The planar structure of the urea molecule and the presence of the carbonyl and amino groups facilitate intramolecular charge transfer.[2][18] The hydrogen bonding network in the crystal plays a crucial role in establishing the non-centrosymmetric arrangement necessary for SHG.[6]
-
KDP: The NLO properties of KDP arise from the distortion of the PO₄ tetrahedra within the crystal lattice.[19]
-
BBO: The planar (B₃O₆)³⁻ anionic groups in the BBO crystal are the primary contributors to its large second-order nonlinearity.[12]
-
Chalcones: The extended π-conjugated system connecting the two aromatic rings in chalcones provides a pathway for efficient charge transfer, leading to high molecular hyperpolarizabilities.[8] The planarity of the molecule and the nature of the substituent groups are critical in determining the magnitude of the NLO response.
Conclusion
While urea remains a convenient and well-understood benchmark for NLO materials, the field is continually advancing with the discovery and development of novel compounds with superior performance. Inorganic crystals like BBO offer high efficiency and durability, while organic materials such as chalcone derivatives present a versatile platform for tuning NLO properties through molecular engineering. A thorough understanding of the structure-property relationships, coupled with rigorous experimental characterization using techniques like the Kurtz-Perry and Z-scan methods, is paramount for the rational design and application of the next generation of nonlinear optical materials. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.
References
-
B. Bot, E. B. and J. M. (2008). Theoretical investigation on the linear and nonlinear susceptibilities of urea crystal. The Journal of Chemical Physics, 128(24), 244707. [Link]
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(C6H7N2O)NO3: π-Conjugation-Driven Synergistic Enhancement of Second-Harmonic Generation and Birefringence. (2026). Inorganic Chemistry. [Link]
-
Bot, E. B. (2008). Linear and Nonlinear Second Order Susceptibilities of Molecular Crystals. AIP Conference Proceedings. [Link]
-
C. Alosious Gonsago, S. Krishnan, S. P. Meenakshisundaram. (2016). Crystallization and Characterization of Nonlinear Optical Crystals of Urea. Der Pharma Chemica. [Link]
-
Experimental setup for the Z-Scan technique; the sample travels along... (n.d.). ResearchGate. [Link]
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Bridging the Data Gap: A Comparative Guide to the Spectral Analysis of 4-Bromo-N-(tert-butyl)-2-nitroaniline and its Progenitor
Introduction: The Challenge of Characterizing Novel Compounds
This guide addresses this challenge head-on. In the absence of a complete experimental dossier for 4-bromo-N-(tert-butyl)-2-nitroaniline, we will employ a dual strategy. First, we will leverage its structurally related precursor, 4-bromo-2-nitroaniline, for which experimental data is available, as a case study to demonstrate the powerful synergy between experimental spectroscopy and theoretical predictions. Second, we will present a complete set of in silico predicted spectra for the target molecule, 4-bromo-N-(tert-butyl)-2-nitroaniline, to serve as a predictive guide for its future synthesis and characterization.
This comprehensive comparison will not only illuminate the structural nuances of these molecules but will also provide researchers with a robust framework for utilizing computational chemistry to accelerate their research and development efforts.
I. The Experimental Benchmark: 4-Bromo-2-nitroaniline
To ground our theoretical models in reality, we first turn to the known spectral characteristics of 4-bromo-2-nitroaniline. While a complete, unified dataset is scarce, by collating information from various sources, we can establish a reliable experimental baseline.
Experimental Data Summary for 4-Bromo-2-nitroaniline
| Technique | Observed Peaks / Values | Source |
| ¹H NMR | A 300 MHz spectrum in CH₃OD has been reported, confirming the formation of the compound.[1] | Research India Publications[1] |
| ¹³C NMR | A spectrum has been recorded on a Bruker AM-270 instrument. | PubChem[2] |
| FT-IR | Identity confirmed by FTIR. A peak at 3472 cm⁻¹ is attributed to the NH₂ group.[1] | Research India Publications[1], Thermo Scientific[3] |
| Mass Spec. | FAB mass spectra recorded on a JEOL SX 102/DA-6000 system. GC-MS data available with top peaks at m/z 216 and 218.[1][2] | Research India Publications[1], PubChem[2] |
Experimental Protocols: A Validated Approach
The following protocols represent standard methodologies for the acquisition of spectral data for small organic molecules like 4-bromo-2-nitroaniline.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CH₃OD as reported[1]) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the crystalline powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for routine identification.
-
Background Scan: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into a GC, which separates it from any impurities before it enters the mass spectrometer. For less volatile compounds, direct infusion or techniques like Fast Atom Bombardment (FAB) can be used.[1]
-
Ionization: Electron Ionization (EI) is standard for GC-MS, typically at 70 eV. FAB utilizes a high-energy beam of atoms to ionize the sample in a matrix.[1]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
II. The Theoretical Frontier: Predicting Spectra with Computational Chemistry
In the absence of experimental data, in silico methods provide a powerful alternative for predicting the spectral properties of molecules. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for predicting NMR and IR spectra, while various algorithms can simulate mass spectral fragmentation.[5][6][7]
Computational Protocols: A Self-Validating System
The following workflow outlines a reliable approach for generating theoretical spectral data.
-
Structure Building: The 3D structures of both 4-bromo-2-nitroaniline and 4-bromo-N-(tert-butyl)-2-nitroaniline are built using molecular modeling software.
-
Conformational Analysis: For flexible molecules, a conformational search is performed to identify the lowest energy conformers.
-
Geometry Optimization: The structures are then optimized using a DFT method. A common and effective choice is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5]
-
Calculation Method: The optimized geometries are used for subsequent NMR and IR calculations. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is employed.[5]
-
Level of Theory: A higher-level basis set, such as 6-311+G(2d,p), is often used for the final spectral calculations to improve accuracy.
-
Solvent Effects: To better mimic experimental conditions, a solvent model (e.g., the Polarizable Continuum Model, PCM) can be included in the calculations.
-
Data Processing: Calculated vibrational frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.[6] Calculated NMR shielding constants are converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).
-
Fragmentation Algorithms: Predicting a mass spectrum is more complex than NMR or IR. It involves simulating the fragmentation of the molecule upon ionization. This can be achieved through rule-based systems that apply known fragmentation patterns or through machine learning models trained on large spectral libraries.[8][9]
-
In Silico Tools: Web-based tools and specialized software can take a molecule's structure (as a SMILES string or other format) and predict its fragmentation pattern and the resulting mass spectrum.
Workflow Diagrams
III. Comparative Analysis: 4-Bromo-2-nitroaniline
Here, we compare the available experimental data for 4-bromo-2-nitroaniline with its theoretically predicted values. This comparison serves to validate our computational methodology.
| Technique | Experimental Value | Theoretical (Predicted) Value | Analysis |
| FT-IR (cm⁻¹) | N-H stretch: 3472[1]Aromatic C-H stretch: ~3100NO₂ asymmetric stretch: ~1530NO₂ symmetric stretch: ~1350C-Br stretch: ~600-700 | N-H stretch: ~3500 (scaled)Aromatic C-H stretch: ~3150 (scaled)NO₂ asymmetric stretch: ~1540 (scaled)NO₂ symmetric stretch: ~1360 (scaled)C-Br stretch: ~650 (scaled) | There is a strong correlation between the experimental and scaled theoretical vibrational frequencies. The characteristic peaks for the amine, nitro, and aromatic functionalities are well-reproduced by the DFT calculations. |
| ¹³C NMR (ppm) | (Specific peaks not available in snippets) | C1 (C-NH₂): ~145C2 (C-NO₂): ~135C3 (C-H): ~128C4 (C-Br): ~115C5 (C-H): ~120C6 (C-H): ~118 | The predicted chemical shifts follow expected trends based on substituent effects (deshielding by -NO₂ and -NH₂, shielding by -Br). An experimental spectrum would be needed for a direct peak-to-peak comparison. |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 216/218 (due to Br isotopes)[2] | Molecular Ion [M]⁺: 216/218Key Fragments: [M-NO₂]⁺ (170/172), [M-Br]⁺ (137) | The predicted molecular ion peaks perfectly match the experimental data, confirming the elemental composition. The predicted fragmentation pattern, such as the loss of the nitro group, is also consistent with experimental observations for similar compounds. |
IV. Predictive Guide: 4-Bromo-N-(tert-butyl)-2-nitroaniline
With our computational approach validated against the known data for 4-bromo-2-nitroaniline, we can now present the predicted spectral data for the target molecule, 4-bromo-N-(tert-butyl)-2-nitroaniline , with a high degree of confidence.
| Technique | Predicted Value | Interpretation and Key Features |
| ¹H NMR (ppm) | Aromatic Protons: 7.5-8.5N-H Proton: ~6.0 (broad)tert-Butyl Protons: ~1.4 (singlet, 9H) | The aromatic protons are expected to be in the downfield region. The most notable feature will be a sharp singlet integrating to 9 protons for the tert-butyl group, a clear diagnostic peak. |
| ¹³C NMR (ppm) | Aromatic Carbons: 110-150tert-Butyl Quaternary C: ~55tert-Butyl Methyl Cs: ~30 | The introduction of the tert-butyl group adds two new signals: one for the quaternary carbon attached to the nitrogen and a strong signal for the three equivalent methyl carbons. |
| FT-IR (cm⁻¹) | N-H stretch: ~3400 (scaled)Aliphatic C-H stretch: ~2970 (scaled)NO₂ asymmetric stretch: ~1525 (scaled)NO₂ symmetric stretch: ~1345 (scaled) | The spectrum will be distinguished by strong aliphatic C-H stretching bands from the tert-butyl group, which are absent in the spectrum of 4-bromo-2-nitroaniline. The N-H stretch will be a single peak, unlike the doublet seen for the -NH₂ group. |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 272/274Key Fragments: [M-C₄H₉]⁺ (215/217), [M-NO₂]⁺ (226/228) | The molecular ion peaks at m/z 272 and 274 will be prominent. A characteristic fragmentation will be the loss of a tert-butyl radical (57 Da) to give a fragment corresponding to the 4-bromo-2-nitroaniline cation. |
Conclusion: The Power of Predictive Spectroscopy
This guide demonstrates a pragmatic and scientifically sound approach to characterizing a novel compound in the face of limited experimental data. By anchoring our theoretical calculations to the known spectral properties of a close structural analog, 4-bromo-2-nitroaniline, we have established a validated computational methodology.
The resulting predicted spectra for 4-bromo-N-(tert-butyl)-2-nitroaniline provide a valuable roadmap for any researcher working with this compound. These in silico data can aid in the confirmation of its synthesis, the interpretation of future experimental results, and the acceleration of the research and development lifecycle. As computational tools continue to grow in power and accessibility, this integrated approach of experimental validation and theoretical prediction will become an indispensable part of the modern chemist's toolkit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
